Dihydrocyclosporin A is a derivative of Cyclosporin A, a naturally occurring cyclic undecapeptide with potent immunosuppressive activity. [, ] It is primarily utilized in scientific research to explore its biological activities and potential applications beyond immunosuppression. Dihydrocyclosporin A is particularly interesting due to its reported reduced immunosuppressive activity compared to Cyclosporin A, making it a candidate for investigating alternative therapeutic targets. [, ]
Dihydrocyclosporin A is derived from cyclosporine A, which is produced by the fungus Tolypocladium inflatum. This compound belongs to the class of cyclic peptides known as cyclosporins, which are characterized by their unique cyclic structure and a specific sequence of amino acids that contribute to their biological activity.
The synthesis of dihydrocyclosporin A involves several methods, primarily focusing on modifications to the existing structure of cyclosporine A. One common approach includes total synthesis techniques that allow for the introduction of specific functional groups or alterations in stereochemistry to enhance pharmacological properties.
Dihydrocyclosporin A maintains a similar molecular structure to cyclosporine A but differs in specific hydrogenation patterns that affect its biological activity.
Dihydrocyclosporin A participates in various chemical reactions typical of peptide compounds. These include:
The mechanism of action for dihydrocyclosporin A is closely related to that of cyclosporine A, primarily involving inhibition of T-cell activation through:
Dihydrocyclosporin A has several scientific applications:
Cyclosporin A (CsA) is biosynthesized by filamentous fungi like Tolypocladium inflatum via a nonribosomal peptide synthetase (NRPS) system called cyclosporin synthetase. This megasynthetase enzyme, one of the largest known (≈1,400 kDa), orchestrates a 40-step assembly process [1] [7]. The mechanism involves a linear undecapeptide precursor formation initiated at the D-alanine position (residue 8), with sequential addition of amino acids activated as aminoacyl-adenylates. Crucially, seven N-methyltransferase domains catalyze N-methylation during chain elongation, while the terminal thioesterase domain cyclizes the linear intermediate into the mature cyclic undecapeptide [1] [3].
Dihydrocyclosporin A (DH-CsA) arises from enzymatic saturation of the C6'-C7' double bond in the unique (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) residue at position 1 of CsA. This modification occurs either through:
Notably, cyclosporin synthetase exhibits substrate flexibility, allowing incorporation of non-natural amino acids and generation of analogs like DH-CsA when fed modified precursors. In vitro studies confirm the enzyme's capacity to synthesize dihydro-CsA using saturated MeBmt analogs, demonstrating its role in derivatization [3] [9].
Table 1: Enzymatic Machinery in Cyclosporin A Biosynthesis and Derivatization
Enzyme/Component | Molecular Weight | Function | Role in DH-CsA Formation |
---|---|---|---|
Cyclosporin Synthetase | ≈1,400 kDa | NRPS assembly, activation, methylation, cyclization | Incorporates saturated MeBmt precursor |
Adenylation Domains | 50-60 kDa subunits | Specific amino acid activation | Activates dihydro-MeBmt |
N-Methyltransferase Domains | Integrated modules | SAM-dependent N-methylation | Methylates backbone amides identically to CsA |
Thioesterase Domain | C-terminal region | Macrocyclization/release | Cyclizes linear dihydro-CsA precursor |
Putative Reductases | Not characterized | Alkene reduction | Saturates MeBmt side-chain post-CsA assembly |
Hydrogenation of the MeBmt side chain’s alkene in CsA generates a single chiral center at C6' (now an sp³ carbon), converting the (E)-butenyl group to an n-butyl moiety. This eliminates conformational rigidity and alters hydrophobic interactions within the macrocycle’s three-dimensional structure. Multicanonical molecular dynamics (McMD) simulations in explicit solvents (e.g., chloroform, cyclohexane, water) reveal significant consequences [6]:
Crucially, the cis/trans isomerization equilibrium at the Mle⁹-MeLeu¹⁰ amide bond (critical for cyclophilin binding) shifts toward trans in DH-CsA due to steric repulsion from the flexible n-butyl chain. This is evidenced by ROESY NMR showing reduced population of the cis conformation (6% in CsA vs. <2% in DH-CsA in CDCl₃) [6].
DH-CsA synthesis primarily targets catalytic hydrogenation of the MeBmt alkene, though regioselectivity and stereocontrol pose challenges. Key methods include:
Employing Wilkinson’s catalyst ([RhCl(PPh₃)₃]) or Crabtree’s catalyst ([Ir(COD)PyPCy₃]⁺PF₆⁻) in aprotic solvents achieves near-quantitative conversion:
Cyclosporin synthetase accepts saturated MeBmt precursors for de novo DH-CsA biosynthesis:
Table 2: Synthetic Approaches to Dihydrocyclosporin A
Method | Conditions | Yield | Diastereoselectivity | Key Advantages |
---|---|---|---|---|
Homogeneous Hydrogenation (Rh/Ir) | 50 psi H₂, 40°C, EtOAc/THF | 90-98% | 100% (R)-6' | High chemoselectivity; no byproducts |
Heterogeneous Hydrogenation (Pd/C) | 30 psi H₂, 25°C, MeOH | 85% | 100% (R)-6' | Lower cost; catalyst recyclability |
Chemoenzymatic Synthesis | In vitro fermentation, saturated MeBmt | 50-60% | N/A (enzymatic control) | No postsynthetic modification required |
Borane-Mediated Reduction | BH₃·THF, -20°C | <40% | Uncontrolled | Applicable to specific CsA analogs |
For advanced analogs, chemoselective modification of CsA’s aldehyde derivatives precedes alkene reduction:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7